![molecular formula C8H4F4O2 B1396002 2-Fluoro-4-(trifluoromethoxy)benzaldehyde CAS No. 1227628-83-2](/img/structure/B1396002.png)
2-Fluoro-4-(trifluoromethoxy)benzaldehyde
Overview
Description
2-Fluoro-4-(trifluoromethoxy)benzaldehyde is a fluorinated aromatic aldehyde . It has a molecular weight of 208.11 . It is a clear liquid at ambient temperature .
Molecular Structure Analysis
The molecular formula of 2-Fluoro-4-(trifluoromethoxy)benzaldehyde is C8H4F4O2 . The InChI key is DEACWPDDLIOZJV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Fluoro-4-(trifluoromethoxy)benzaldehyde is a clear liquid at ambient temperature . It has a refractive index of 1.45 . The boiling point is 118-119 °C and the density is 1.41 g/mL at 25 °C .Scientific Research Applications
2-Fluoro-4-(trifluoromethoxy)benzaldehyde: A Comprehensive Analysis
Synthesis of Pyrroloquinoxaline Compounds: This compound is utilized in the synthesis of 4,5-dihydro-4-(4-trifluoromethoxyphenyl)pyrrolo[1,2-a]quinoxaline, a structure that is significant in medicinal chemistry due to its potential biological activities .
Thiosemicarbazone Derivatives: It serves as a precursor for synthesizing (E)-4-(trifluoromethoxy)benzaldehyde thiosemicarbazone, which can be explored for its antiproliferative and pharmacological properties .
Azo Dye Formation: The compound is involved in creating new azo dyes containing a 5(4H)-oxazolone ring, which are important for dyeing textiles and biological staining .
Benzo[b]thiophene Derivatives: It may be used in synthesizing methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, a compound with potential applications in organic electronics due to its semiconducting properties .
Carbamate Synthesis: It is used in the synthesis of tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate, a compound that could have applications in the development of pesticides or pharmaceuticals .
Trifluoromethoxylation Reagents: The trifluoromethoxy group is a novel moiety with unique features that has promising applications across various fields. However, synthesizing CF3O-containing compounds remains challenging, making this compound valuable for its potential as a trifluoromethoxylation reagent .
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Future Directions
While specific future directions for 2-Fluoro-4-(trifluoromethoxy)benzaldehyde are not mentioned in the search results, it’s worth noting that 4-(Trifluoromethoxy)benzaldehyde has been used in the synthesis of new azo dyes containing a 5(4H)-oxazolone ring . This suggests potential applications in dye synthesis and related fields.
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit mitochondrial electron transport at the cytochrome bc (1) complex .
Mode of Action
It is suggested that trifluoromethoxy-substituted anilines undergo hydrogen/lithium permutation (“metalation”) with optional site selectivity depending on the n-protective group employed .
Biochemical Pathways
Similar compounds have been found to participate in the synthesis of diphenylthioethers .
Pharmacokinetics
The compound is air sensitive , which may impact its bioavailability.
Result of Action
Similar compounds have been found to react with ethyl diazoacetate to give the corresponding alpha,beta-unsaturated esters in high yields with excellent stereoselectivities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-4-(trifluoromethoxy)benzaldehyde. The compound is air sensitive , which means its stability and efficacy could be affected by exposure to air
properties
IUPAC Name |
2-fluoro-4-(trifluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEACWPDDLIOZJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703464 | |
Record name | 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-(trifluoromethoxy)benzaldehyde | |
CAS RN |
1227628-83-2 | |
Record name | 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-4-(trifluoromethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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